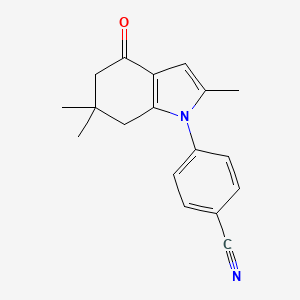

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile

Description

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile is a complex heterocyclic compound featuring a benzonitrile core linked to a substituted dihydroindole moiety. The indole ring is substituted with two methyl groups at the 2- and 6-positions and a ketone group at the 4-position. This structure imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-8-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-13(11-19)5-7-14/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYVUIJDSIIQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C#N)CC(CC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Substitution with Benzenecarbonitrile: The indole derivative is then reacted with a benzenecarbonitrile compound in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, its structural similarity to known anticancer agents allows it to interact with key cellular pathways involved in tumor growth and metastasis .

2. Glycosidase Inhibition

The compound has been investigated for its ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This inhibition is essential for potential therapeutic applications in diseases like diabetes and viral infections. Specifically, its action against glycosidases has been linked to antiviral properties against viruses such as dengue .

3. Neuroprotective Effects

There is emerging evidence that 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile may possess neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Material Science Applications

1. Organic Photovoltaics

The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to facilitate charge transfer can enhance the efficiency of solar cells, leading to advancements in renewable energy technologies .

2. Antimicrobial Surfaces

Recent studies have explored the use of this compound in developing antimicrobial surfaces. Its incorporation into polymers can create materials that resist bacterial colonization and biofilm formation, which is crucial in medical device applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile is best understood through comparisons with analogous benzonitrile derivatives and indole-containing compounds. Below is a detailed analysis:

Structural Comparisons

| Compound Name | Structural Features | Key Differences | Unique Properties |

|---|---|---|---|

| Benzonitrile | Simple aromatic nitrile | Lacks indole and substituents | Higher volatility; limited biological activity due to absence of functional groups . |

| 3-(Trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide | Contains trifluoromethyl benzamide and dihydroindole | Replaces benzonitrile with benzamide; adds CF₃ group | Enhanced anticancer activity (IC₅₀: 12–18 µM) via tubulin inhibition . |

| 4-((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile | Naphthalene-oxygen linker | Replaces dihydroindole with naphthalene | Increased solubility; distinct biological targeting due to naphthalene . |

| 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile | Fluorinated benzonitrile | Fluorine atoms replace indole | Higher electronegativity; altered reactivity in SNAr reactions . |

| 4-(1H-Pyrazol-1-yl)benzonitrile | Pyrazole substituent | Pyrazole instead of indole | Tunable hydrogen bonding; applications in coordination chemistry . |

Key Data Table

| Property | 4-(2,6,6-Trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile | 3-(Trifluoromethyl)-N-[4-(dihydroindolyl)phenyl]benzamide | 4-(1H-Pyrazol-1-yl)benzonitrile |

|---|---|---|---|

| Molecular Weight | ~285 g/mol | 440.46 g/mol | ~185 g/mol |

| Solubility | Moderate in DMSO | High in ACN (45 mg/mL) | Low in water |

| Bioactivity | Moderate (hypothetical) | Strong (IC₅₀: 12–18 µM) | Variable (depends on substituents) |

| Key Functional Groups | Dihydroindole, nitrile | Trifluoromethyl, benzamide | Pyrazole, nitrile |

Biological Activity

The compound 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile , also known as N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide , has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile is . The compound features a benzamide backbone with a substituted indole derivative that contributes to its unique chemical properties. The presence of functional groups such as the trimethyl and oxo groups enhances its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Indole Core : This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

- Substitution Reactions : The indole core is modified to introduce the 2,6,6-trimethyl and 4-oxo groups.

- Coupling with Benzamide : The final step involves coupling the modified indole with benzoyl chloride in the presence of a base like triethylamine .

Biological Activity

Research indicates that 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus, demonstrating a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar compounds have been reported to inhibit PARP-1 activity, which is crucial in cancer therapy as it plays a role in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in chemotherapy .

The biological effects of 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell growth and apoptosis. The compound may influence various signaling pathways that regulate these processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

- Antibacterial Studies : A study on similar benzoxazole derivatives found that modifications in their structure significantly impacted their antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Research has indicated that derivatives with similar structural motifs can act as effective inhibitors in cancer models by targeting specific pathways involved in tumor growth .

Comparative Analysis

A comparison of 4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile with similar compounds reveals unique aspects regarding its biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Potential | Structural Features |

|---|---|---|---|

| Compound A | Moderate | High | Benzamide backbone |

| Compound B | High | Moderate | Indole derivative |

| Current Compound | Significant | Potentially High | Trimethyl & oxo groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.